molecular formula C10H12ClNO2 B12631571 Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate

Cat. No.: B12631571
M. Wt: 213.66 g/mol
InChI Key: KWRQWQCGBBJVDZ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate typically involves the reaction of 3-chlorobenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as distillation or crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(3-chlorophenyl)acetate
  • Methyl 2-amino-2-(4-chlorophenyl)acetate

Uniqueness

Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methylamino]acetate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8/h2-5,12H,6-7H2,1H3

InChI Key

KWRQWQCGBBJVDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC(=CC=C1)Cl

Origin of Product

United States

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